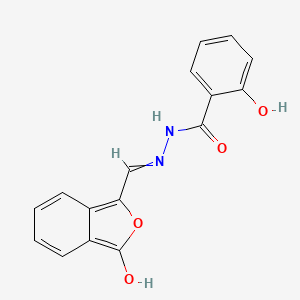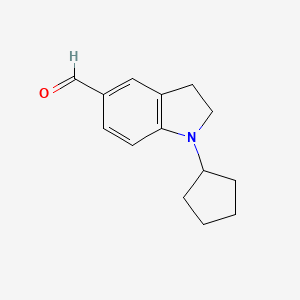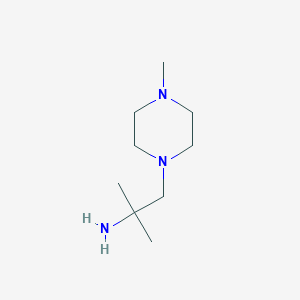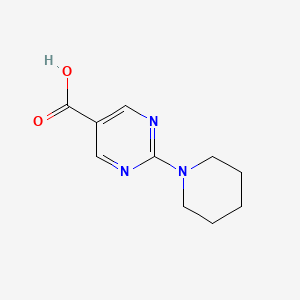
1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application in Nutrition Supplements
Scientific Field
Summary of the Application
3-Methoxybenzyl alcohol is found in the Maca plant (Lepidium meyenii), which belongs to the Brassicaceae family, such as broccoli, cabbage, and radish . The plant has a tuberous root and is used worldwide as a food supplement .
Methods of Application
The Maca plant is consumed in various forms, including fresh, dried, powder, and organic forms . The antioxidant effects of the plant are investigated, and its bioactive contents are analyzed .
Results or Outcomes
Studies have focused on antioxidant effects depending on its bioactive components such as phenols, glucosinolates, alkamides, and polysaccharides . The research results have suggested that these compounds present the antioxidant effect by increasing enzyme activity and scavenging free radicals .
Application in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
Scientific Field
Organic Chemistry, Pharmaceuticals, Agrochemicals, and Dyestuff
Summary of the Application
3-Methoxybenzyl alcohol is used as an important raw material and intermediate in these fields .
Methods of Application
The specific methods of application would depend on the particular synthesis or process being carried out. Unfortunately, the sources do not provide detailed procedures .
Results or Outcomes
The outcomes would also depend on the specific synthesis or process. The sources do not provide detailed outcomes or results .
Application in Perfumery
Scientific Field
Summary of the Application
3-Methoxybenzyl alcohol is used in the perfume industry due to its pleasant aroma . It is often used as a fragrance ingredient in perfumes, cosmetics, and personal care products .
Methods of Application
The compound is typically mixed with other fragrance ingredients to create a desired scent profile . The specific formulation would depend on the particular product being developed .
Results or Outcomes
The use of 3-Methoxybenzyl alcohol in perfumery can contribute to the overall scent profile of a product, enhancing its appeal to consumers .
Application in Material Science
Scientific Field
Summary of the Application
3-Methoxybenzyl alcohol can be used as a starting material in the synthesis of various polymers and resins .
Methods of Application
The specific methods of application would depend on the particular synthesis or process being carried out .
Results or Outcomes
The outcomes would also depend on the specific synthesis or process . The sources do not provide detailed outcomes or results .
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-6-4-5-11(9-12)10-15-8-3-2-7-13(15)14(16)17/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNSOIRVTRIDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391181 | |
| Record name | 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid | |
CAS RN |
187994-08-7 | |
| Record name | 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)






![1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1307302.png)

![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)
![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307310.png)
![5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307316.png)
![N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide](/img/structure/B1307317.png)